(5-Bromo-4-methylpyridin-3-yl)methanol
Overview
Description
(5-Bromo-4-methylpyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8BrNO It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
Bromopyridines, a class of compounds to which (5-bromo-4-methylpyridin-3-yl)methanol belongs, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Mode of Action
As a bromopyridine, it likely acts as a reagent in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom in this compound would be replaced by an organoboron reagent in the presence of a palladium catalyst .
Biochemical Pathways
The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds . These compounds could then participate in numerous biochemical pathways, depending on their specific structures and properties .
Pharmacokinetics
As a small organic molecule, it might be expected to have reasonable bioavailability, but this would depend on many factors including its solubility, stability, and the presence of appropriate transport mechanisms in the body .
Result of Action
Given its potential role in Suzuki-Miyaura cross-coupling reactions, it could contribute to the synthesis of a wide variety of organic compounds . The effects of these compounds would depend on their specific structures and properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the nature of the catalyst . Additionally, the compound’s stability could be influenced by factors such as pH, temperature, and exposure to light or oxygen .
Biochemical Analysis
Biochemical Properties
(5-Bromo-4-methylpyridin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Moreover, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products can also have biological activity, which may contribute to its overall effects in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxicity or adverse effects. For example, in rodent models, low doses of this compound have been shown to improve cognitive function, whereas high doses can lead to neurotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites . Additionally, this compound can influence the activity of cofactors involved in redox reactions, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . These localization patterns are essential for understanding the compound’s biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-methylpyridin-3-yl)methanol typically involves the bromination of 4-methylpyridine followed by a reduction step. One common method starts with 4-methylpyridine, which is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield 5-bromo-4-methylpyridine . This intermediate is then subjected to a reduction reaction using sodium borohydride in methanol to produce this compound .
Industrial Production Methods
For large-scale industrial production, the process can be optimized to increase yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the bromination and reduction steps. Additionally, the reaction conditions can be fine-tuned to minimize by-products and improve the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-4-methylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to yield 4-methylpyridin-3-ylmethanol.
Substitution: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is typically used for the reduction of the bromine atom.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: 5-Bromo-4-methylpyridine-3-carboxaldehyde or 5-Bromo-4-methylpyridine-3-carboxylic acid.
Reduction: 4-Methylpyridin-3-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-4-methylpyridin-3-yl)methanol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-methylpyridin-3-yl)methanol: Similar structure but with a different position of the methyl group.
3-(Bromomethyl)-5-methylpyridine: Another brominated pyridine derivative with a different substitution pattern.
5-Bromopyridine-3-boronic acid: A boronic acid derivative used in cross-coupling reactions.
Uniqueness
(5-Bromo-4-methylpyridin-3-yl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(5-bromo-4-methylpyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(4-10)2-9-3-7(5)8/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFXMNLXDXWMOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587388 | |
Record name | (5-Bromo-4-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351458-17-8 | |
Record name | (5-Bromo-4-methylpyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.